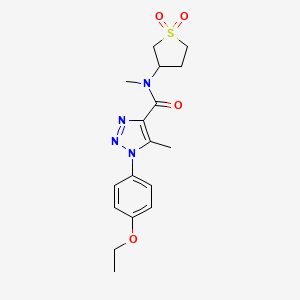

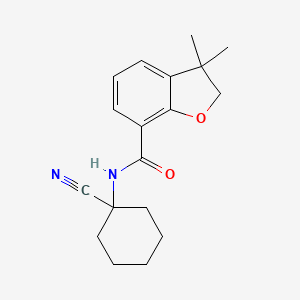

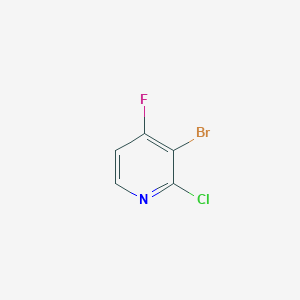

![molecular formula C12H14N4OS2 B2994960 2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺 CAS No. 304662-72-4](/img/structure/B2994960.png)

2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a derivative of 1,3,4-thiadiazole . It has been synthesized and evaluated for its urease inhibitor activities . The compound is part of a series of novel 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-arylacetamide derivatives .

Synthesis Analysis

The compound is synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the use of these starting materials to achieve high isolated yields .科学研究应用

谷氨酰胺酶抑制剂用于癌症治疗

Shukla 等人(2012 年)的一项研究探索了双-2-(5-苯基乙酰氨基-1,2,4-噻二唑-2-基)乙基硫醚 (BPTES) 类似物的结构、合成和药理学评估,包括与“2-[(5-氨基-1,3,4-噻二唑-2-基)硫代]-N-(2,4-二甲基苯基)乙酰胺”结构相似的化合物。这些类似物被评估为谷氨酰胺酶抑制剂,这是癌症治疗中的一种治疗方法。该研究发现,一些类似物保留了 BPTES 的效力,同时提高了溶解性,表明了在体外和在小鼠异种移植模型中减弱人淋巴瘤细胞生长的潜力Shukla 等人,2012 年。

抗癌药物设计

Yushyn 等人(2022 年)讨论了药效团杂交方法,用于设计具有抗癌特性的类药物小分子。他们提出了一种合成策略,用于一种新型的带有吡唑啉的杂合分子,其中包含 1,3,4-噻二唑,表明了噻二唑衍生物在抗癌药物设计中的多功能用途Yushyn 等人,2022 年。

用于中枢神经系统活性的衍生物的合成

Clerici 等人(2001 年)合成了一系列 2-氨基-5-硫代-1,3,4-噻二唑衍生物,以评估它们的中枢神经系统活性。这些化合物显示出显着的抗抑郁和抗焦虑特性,有望作为有前途的化合物用于进一步的药理学分析Clerici 等人,2001 年。

抗炎和镇痛剂

Shkair 等人(2016 年)设计、合成并评估了一系列新型的取代的 2-氨基-5-(1-(4-异丁基苯基)乙基)-1,3,4-噻二唑作为抗炎和镇痛剂。该研究重点介绍了这些化合物在减轻炎症和疼痛方面的潜力,其中一些显示出显着的体外抗炎活性Shkair 等人,2016 年。

抗氧化活性

El Ashry 等人(2019 年)专注于新型 5-氨基-2-烷基/糖基硫代-1,3,4-噻二唑的合成和抗氧化活性。这项工作证明了这些化合物的抗氧化潜力,与标准药物相比,观察到显着的活性。该研究还探讨了 5-氨基-1,3,4-噻二唑-2-硫醇支架的区域选择性烷基化和糖基化El Ashry 等人,2019 年。

作用机制

Target of Action

The primary target of this compound is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that the synthesized compounds could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j shows more favorable interactions with the active site, confirming its great inhibitory activity .

Biochemical Pathways

The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This enzyme is a cytoplasmic enzyme and could be found in several cells, including bacteria, fungi, algae, and some plant cells . The conversion of urea to ammonia leads to an increase in pH, which is essential for the survival of Helicobacter pylori .

Pharmacokinetics

It is known that thiadiazole derivatives, due to the presence of sulfur atom that gives high liposolubility, show oral absorption and good cell permeability leading to good bioavailability .

Result of Action

The inhibition of urease by this compound leads to a decrease in the conversion of urea to ammonia and carbon dioxide . This can affect the pH balance in cells where urease is present, particularly in Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .

未来方向

属性

IUPAC Name |

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4OS2/c1-7-3-4-9(8(2)5-7)14-10(17)6-18-12-16-15-11(13)19-12/h3-5H,6H2,1-2H3,(H2,13,15)(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQEZRHFISQPTDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NN=C(S2)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

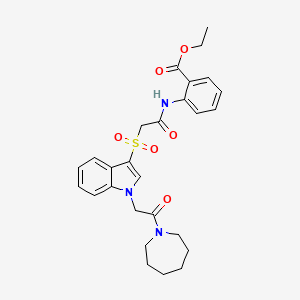

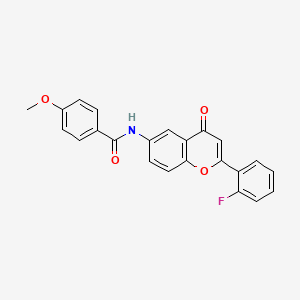

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)furan-3-carboxamide](/img/structure/B2994877.png)

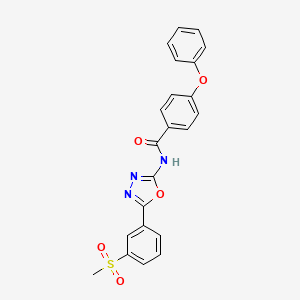

![1-Hexyl-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2994888.png)

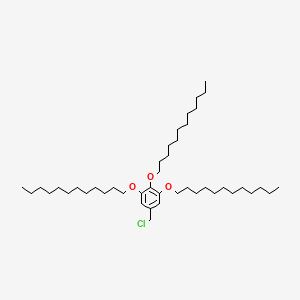

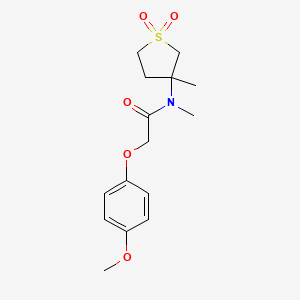

![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylsulfamoyl]benzoate](/img/structure/B2994889.png)

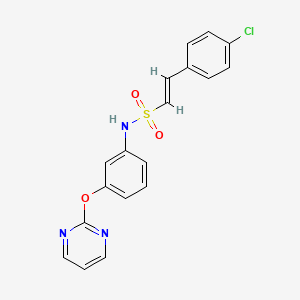

![2-(6-Cyclohexyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2994892.png)

![1-[3-(2-Methoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2994894.png)